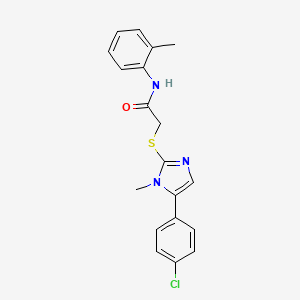

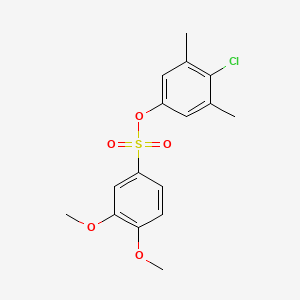

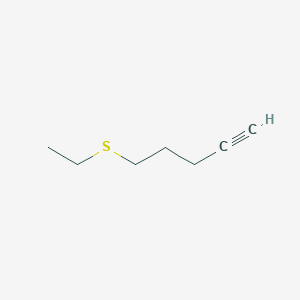

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine, also known as DMPP, is a compound that has gained attention in scientific research due to its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are important targets for drug development as they are involved in a wide range of physiological processes. In

Scientific Research Applications

Synthesis and Antipsychotic Potential

Compounds structurally related to "1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine" have been synthesized and evaluated for their potential as antipsychotic agents. For instance, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and showed promising antipsychotic-like profiles without interacting with dopamine receptors, a common target for clinically available antipsychotic agents. This research highlights the potential of these compounds in developing new antipsychotic drugs with possibly fewer side effects related to dopamine receptor antagonism (Wise et al., 1987).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with Schiff base groups have been synthesized, showing remarkable potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy (Pişkin et al., 2020).

Organic Synthesis and Functionalization

Research into the functionalization of pyrazole 1-oxides has led to the development of methods for synthesizing 3,4,5-trisubstituted 1-hydroxypyrazoles. This approach involves regioselective metalation followed by palladium(0)-catalyzed cross-coupling, demonstrating the chemical versatility and potential applications of pyrazole derivatives in organic synthesis (Paulson et al., 2002).

Supramolecular Liquid Crystals

Supramolecular liquid crystals containing 4-aryl-1H-pyrazole units have been reported, capable of self-assembling by H-bonding to give columnar mesophases while also displaying luminescent properties. These materials' unique self-assembly and luminescence characteristics make them promising candidates for advanced material applications (Moyano et al., 2013).

Antioxidant and α-glucosidase Inhibitory Activities

Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. These compounds displayed significant inhibitory potentials, suggesting their potential as therapeutic agents for managing diabetes and oxidative stress-related diseases (Pillai et al., 2019).

properties

IUPAC Name |

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-11-13(10-16-17(11)2)9-15-8-12-6-4-5-7-14(12)18-3/h4-7,10,15H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNRGPKPDOMLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

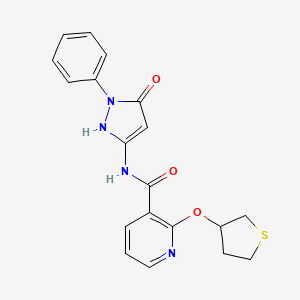

![2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2919386.png)

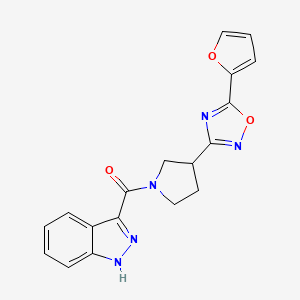

![Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919387.png)

![7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B2919389.png)

![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)

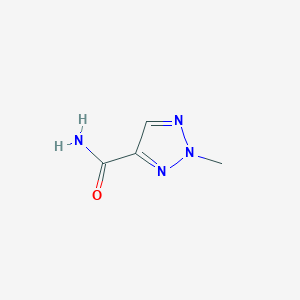

![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)